molecular formula C15H18N2O2S2 B6708146 2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol

2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol

Cat. No.: B6708146
M. Wt: 322.5 g/mol
InChI Key: INPKEQHQVAUOIZ-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol is a complex organic compound that features a phenolic core substituted with a methoxy group and a thiazole-containing thiomorpholine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone, the thiazole ring is synthesized through a cyclization reaction.

    Thiomorpholine Synthesis: Thiomorpholine can be synthesized by reacting morpholine with sulfur or sulfur-containing reagents.

    Coupling Reaction: The thiazole and thiomorpholine moieties are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Final Assembly: The final step involves the attachment of the methoxyphenol group to the coupled intermediate, typically through a Friedel-Crafts alkylation or similar electrophilic aromatic substitution reaction.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Potential antimicrobial and antifungal agent due to the presence of the thiazole ring.
  • Investigated for its antioxidant properties.

Medicine:

  • Explored as a potential therapeutic agent for its anti-inflammatory and anticancer activities.
  • Studied for its ability to interact with biological targets such as enzymes and receptors.

Industry:

  • Used in the development of new materials with specific electronic or optical properties.
  • Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, potentially inhibiting or modulating their activity. The phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

    2-Methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol: Unique due to the combination of methoxyphenol and thiazole-thiomorpholine moieties.

    Thiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Phenolic Compounds: Widely studied for their antioxidant properties.

Uniqueness: The uniqueness of this compound lies in its multifunctional nature, combining the properties of phenols, thiazoles, and thiomorpholines

Properties

IUPAC Name

2-methoxy-4-[[3-(1,3-thiazol-2-yl)thiomorpholin-4-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-19-14-8-11(2-3-13(14)18)9-17-5-7-20-10-12(17)15-16-4-6-21-15/h2-4,6,8,12,18H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKEQHQVAUOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCSCC2C3=NC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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